molecular formula C22H21FN4O4 B2785239 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1904221-29-9

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Katalognummer: B2785239
CAS-Nummer: 1904221-29-9
Molekulargewicht: 424.432
InChI-Schlüssel: HZVDPINXZVXDEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic molecule with potential applications in medicinal and synthetic chemistry. This compound features a combination of fluoro, oxo, oxazepin, and quinazolin structures, which contribute to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves a multi-step process:

  • Formation of the oxazepin intermediate: : This begins with the cyclization of a 2-amino phenol derivative with a fluoro substituted ketoester. The reaction proceeds under acidic or basic conditions with appropriate solvents like acetic acid or methanol.

  • Quinazolin intermediate synthesis: : The quinazolin ring system is synthesized from 2-aminobenzamide and a suitable aldehyde or ketone under heating conditions to form the 4-oxoquinazolin structure.

  • Linking the intermediates: : The final step involves coupling the two intermediates using reagents such as coupling agents like EDCI/HOBt or DCC, resulting in the formation of this compound.

Industrial Production Methods

Industrial production may employ similar synthetic routes but optimized for large-scale production. This includes:

  • Using continuous flow reactors for stepwise reactions.

  • Employing scalable purification methods such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions affecting its fluoro and oxo groups.

  • Substitution Reactions: : The presence of halogens allows for nucleophilic and electrophilic substitution reactions.

  • Hydrolysis: : The amide bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown into corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Hydrolysis conditions: : Acidic (HCl) or basic (NaOH).

Major Products Formed

  • From oxidation: Fluorinated benzo[f][1,4]oxazepin-3-one derivatives.

  • From reduction: Hydroxy compounds.

  • From hydrolysis: Carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

This compound has promising applications in several fields:

  • Chemistry: : As an intermediate for the synthesis of more complex molecules.

  • Biology: : Potential for modifying biological pathways due to its structural components.

  • Medicine: : Possible therapeutic applications, including anticancer and antimicrobial activities.

  • Industry: : Use in the development of new materials or as a precursor for industrial catalysts.

Wirkmechanismus

Molecular Targets and Pathways

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may interact with various cellular targets, including enzymes and receptors, affecting signaling pathways and gene expression. The specific fluoro and oxo groups enhance binding affinity and selectivity towards certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Unique Features

This compound's combination of oxazepin and quinazolin structures with fluoro substitutions makes it unique. These components confer distinct physicochemical and biological properties.

List of Similar Compounds

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (lacks fluorine).

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (chlorine instead of fluorine).

By comparing these compounds, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its specific chemical configuration and potential enhanced biological activity.

Eigenschaften

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4/c23-16-5-6-19-15(11-16)12-26(21(29)13-31-19)10-8-24-20(28)7-9-27-14-25-18-4-2-1-3-17(18)22(27)30/h1-6,11,14H,7-10,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVDPINXZVXDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.